1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
CAS No.: 1179622-21-9
Cat. No.: VC2560721
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179622-21-9 |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-11(13(17)18)6-4-8-12(10)16/h4,6,8H,5,7,9H2,1-3H3,(H,17,18) |
| Standard InChI Key | ZBAUJKDHNXTZOO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
Introduction
Chemical Identity and Basic Properties
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, also known by its alternative IUPAC name 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid, is a complex organic molecule that belongs to the family of N-protected tetrahydroquinolines. The compound is characterized by its unique molecular structure combining a partially saturated quinoline system with specific functional groups that make it useful for synthetic applications. Its partially reduced quinoline core provides conformational flexibility while maintaining the aromatic character of the benzene portion, creating opportunities for selective chemical modifications in pharmaceutical development.
The compound possesses the following fundamental chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 1179622-21-9 |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.31 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
| InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-11(13(17)18)6-4-8-12(10)16/h4,6,8H,5,7,9H2,1-3H3,(H,17,18) |
| InChIKey | ZBAUJKDHNXTZOO-UHFFFAOYSA-N |
The physical appearance of this compound is typically that of a crystalline solid with limited water solubility but improved solubility in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide, which is consistent with its moderately lipophilic character owing to the tert-butoxycarbonyl group and the partially saturated ring system.
Structural Characteristics
The structural framework of 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid consists of several key features that define its chemical behavior. The compound contains a tetrahydroquinoline core, which is a partially saturated quinoline ring system. The nitrogen atom of this heterocyclic system is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that provides steric hindrance and reduces the nucleophilicity of the nitrogen. Additionally, a carboxylic acid group is strategically positioned at the 5-position of the aromatic portion of the quinoline ring.
The presence of the Boc protecting group on the nitrogen is particularly significant as it serves multiple functions:
-
It prevents unwanted reactions at the nitrogen center during synthetic manipulations
-
It can be selectively removed under acidic conditions to reveal the free amine
-
It improves the handling properties and stability of the compound
The carboxylic acid functionality at the 5-position provides a versatile handle for further synthetic transformations, including amide formation, esterification, and reduction reactions. This functional group is often the site for building more complex structures in medicinal chemistry applications.
Mass Spectrometry and Collision Cross Section Data
Advanced analytical techniques such as mass spectrometry provide valuable information about this compound. Predicted Collision Cross Section (CCS) values for various adducts of the molecule have been determined, which are useful for analytical identification and characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 278.13868 | 162.8 |
| [M+Na]⁺ | 300.12062 | 172.8 |
| [M+NH₄]⁺ | 295.16522 | 168.8 |
| [M+K]⁺ | 316.09456 | 169.1 |
| [M-H]⁻ | 276.12412 | 162.0 |
| [M+Na-2H]⁻ | 298.10607 | 165.6 |
| [M]⁺ | 277.13085 | 163.7 |
| [M]⁻ | 277.13195 | 163.7 |
These CCS values represent the effective cross-sectional area of the molecule when interacting with a buffer gas in ion mobility spectrometry. Such data is invaluable for the identification and structural characterization of the compound in complex mixtures and for confirming its identity during synthesis and purification steps.
Applications in Chemical Research
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in pharmaceutical and chemical research. Its utility stems from the strategic placement of reactive functional groups that allow for selective modifications.
Structural Comparison with Related Compounds
Examining the structural similarities and differences between 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid and related compounds provides insight into its chemical behavior and potential applications. Several structurally related compounds have been documented in the literature:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | C₁₅H₂₀N₂O₃ | Contains a carbamoyl rather than a carboxyl group attached to nitrogen |
| 2-[(tert-butoxy)carbonyl]-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | C₁₆H₂₁NO₅ | Isoquinoline core instead of quinoline; additional methoxy group |
| 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | C₁₅H₁₇Cl₂NO₄ | Isoquinoline core with chloro substituents |
These structural variations can significantly impact the physical properties, reactivity patterns, and potential biological activities of these compounds. For instance, the position of the nitrogen atom in the heterocyclic ring (quinoline vs. isoquinoline) influences the electronic distribution and consequently affects reactivity. Similarly, the presence of additional functional groups like methoxy or chloro substituents can modulate lipophilicity, hydrogen-bonding capacity, and molecular recognition properties.
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